tert-Butyl4-[(R)-hydroxy(phenyl)methyl]piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl4-[®-hydroxy(phenyl)methyl]piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butyl group, a hydroxy(phenyl)methyl group, and a piperidine ring. This compound is often used in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl4-[®-hydroxy(phenyl)methyl]piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and hydroxy(phenyl)methyl compounds. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of tert-Butyl4-[®-hydroxy(phenyl)methyl]piperidine-1-carboxylate may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl4-[®-hydroxy(phenyl)methyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group or to modify the piperidine ring.
Substitution: The tert-butyl group or the hydroxy(phenyl)methyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Various halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
tert-Butyl4-[®-hydroxy(phenyl)methyl]piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl4-[®-hydroxy(phenyl)methyl]piperidine-1-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The hydroxy(phenyl)methyl group can form hydrogen bonds or hydrophobic interactions with target molecules, influencing their activity. The piperidine ring may also play a role in stabilizing the compound’s conformation and enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-anilinopiperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related derivatives.
tert-Butyl 4-hydroxy-1-piperidinecarboxylate: Utilized in the synthesis of N-heterocyclic alkyl ethers.
tert-Butyl 4-(Bromomethyl)piperidine-1-carboxylate: Employed in various organic synthesis reactions.
Uniqueness
tert-Butyl4-[®-hydroxy(phenyl)methyl]piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the hydroxy(phenyl)methyl group allows for specific interactions with molecular targets, making it a valuable compound in research and development.
Properties
Molecular Formula |
C17H25NO3 |
---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
tert-butyl 4-[(R)-hydroxy(phenyl)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H25NO3/c1-17(2,3)21-16(20)18-11-9-14(10-12-18)15(19)13-7-5-4-6-8-13/h4-8,14-15,19H,9-12H2,1-3H3/t15-/m0/s1 |
InChI Key |
GBCKEAHSRQIJGG-HNNXBMFYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)[C@H](C2=CC=CC=C2)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.